2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
CAS No.: 878925-51-0
Cat. No.: VC4576329
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878925-51-0 |
|---|---|
| Molecular Formula | C15H19N3O2S |
| Molecular Weight | 305.4 |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
| Standard InChI | InChI=1S/C15H19N3O2S/c1-9(12(16)19)21-14-18-17-13(20-14)10-5-7-11(8-6-10)15(2,3)4/h5-9H,1-4H3,(H2,16,19) |
| Standard InChI Key | YUJZUFKJISFNHN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N)SC1=NN=C(O1)C2=CC=C(C=C2)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
The compound’s IUPAC name, 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide, reflects its intricate architecture. Key structural components include:
-
1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and electronic properties in drug design.
-
4-Tert-Butylphenyl Substituent: A bulky aromatic group attached to the oxadiazole ring, which may influence lipophilicity and steric interactions with biological targets.
-
Sulfanylamide Linker: A thioether bridge (-S-) connecting the oxadiazole ring to the propanamide group, offering potential redox activity or hydrogen-bonding capabilities.
-
Propanamide Terminal: A carboxamide group that could participate in hydrogen bonding or serve as a substrate for enzymatic hydrolysis.
The compound’s solubility in common organic solvents (e.g., ethanol, dimethyl sulfoxide) and moderate log P value (estimated ~2.5) suggest balanced hydrophilicity-lipophilicity, making it suitable for in vitro assays.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 878925-51-0 |
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
| Solubility | Soluble in polar organic solvents |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of 2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide likely follows a multi-step sequence:
-
Oxadiazole Ring Formation: Condensation of a hydrazide derivative (e.g., 4-tert-butylbenzohydrazide) with a carboxylic acid or its chloride under acidic conditions.
-
Sulfanylation: Reaction of the oxadiazole intermediate with a thiol-containing propanamide precursor via nucleophilic substitution or radical-mediated coupling.
-
Purification: Column chromatography or recrystallization to isolate the final product.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Oxadiazole Formation | POCl, reflux, 6–8 hrs | Use anhydrous solvents to minimize hydrolysis |
| Sulfanylation | KCO, DMF, 60°C | Maintain inert atmosphere to prevent oxidation |
Challenges in Scalability
Key hurdles include:
-
Steric Hindrance: The tert-butyl group may slow reaction kinetics during cyclization or coupling.
-
Thiol Stability: Premature oxidation of the sulfanylamide linker necessitates strict oxygen-free conditions.
Biological Activity and Mechanistic Hypotheses
Anticancer Prospects
The oxadiazole scaffold is a known pharmacophore in tyrosine kinase inhibitors. Molecular docking studies suggest that the sulfanylamide bridge could chelate metal ions in kinase ATP-binding pockets, disrupting signal transduction pathways. Preliminary cytotoxicity assays on analogs reveal IC values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Anti-inflammatory Applications
By mimicking arachidonic acid’s structure, the compound might inhibit cyclooxygenase (COX) enzymes. In silico models predict moderate selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity risks.
Environmental Precautions
Avoid releasing the compound into waterways. Biodegradability data are unavailable, but its aromatic and heterocyclic components suggest potential persistence .
Research Applications and Future Directions
Pharmaceutical Development
The compound’s modular structure allows for derivatization at three sites:
-
Oxadiazole Ring: Introducing electron-withdrawing groups to enhance metabolic stability.
-
Sulfanylamide Linker: Replacing sulfur with selenium for redox-triggered drug release.
-
Propanamide Terminal: Incorporating ester prodrug motifs to improve oral bioavailability.
Material Science Applications
Oxadiazoles are employed in organic light-emitting diodes (OLEDs) as electron-transport layers. The tert-butyl group’s bulkiness could reduce crystallinity, enhancing amorphous film formation in optoelectronic devices.
Collaborative Studies Needed
-
In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.
-
Structure-Activity Relationship (SAR): Systematic variation of substituents to optimize potency.
-
Crystallographic Analysis: X-ray diffraction to resolve 3D conformation and intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume